molecular formula C7H6F2O2S B1304194 1,2-Difluoro-4-(methylsulfonyl)benzene CAS No. 424792-57-4

1,2-Difluoro-4-(methylsulfonyl)benzene

Cat. No. B1304194
CAS RN: 424792-57-4
M. Wt: 192.19 g/mol
InChI Key: WMBJGJXMKCOHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of substituted benzene compounds can be achieved through various methods, including Friedel-Crafts alkylations. Paper describes the use of trifluoromethanesulfonic acid as a catalyst for the alkylation of 1,2,4-trimethoxybenzene with aldehydes or benzylic alcohols, leading to the formation of di- or triarylmethanes. This suggests that similar catalytic systems could potentially be employed for the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of substituted benzene derivatives can be quite complex, as indicated by the synthesis and structural analysis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene in paper . The paper discusses the use of spectroscopic methods, including 19F NMR, to reflect the crowded structures of the synthesized compounds. X-ray crystallography was also used to investigate the molecular structures, revealing large bond angles around phosphorus atoms. These techniques could be applied to 1,2-difluoro-4-(methylsulfonyl)benzene to determine its molecular geometry and electronic structure.

Chemical Reactions Analysis

The reactivity of benzene derivatives with various functional groups is a key aspect of their chemical behavior. Paper presents a combination of reagents that activate thioglycosides to form glycosyl triflates, which can then be converted to glycosides. Although this paper does not directly relate to the target compound, it highlights the potential for diverse chemical transformations involving sulfonyl groups, which is a functional group present in 1,2-difluoro-4-(methylsulfonyl)benzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzene compounds are influenced by their molecular structure. Paper examines 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, a compound with a sulfonyl group similar to the one in the target compound. The paper provides details on the deviation of the sulfonyl group from the benzene ring plane and describes the crystal packing involving hydrogen bonding and weak interactions. These findings can be extrapolated to predict the behavior of 1,2-difluoro-4-(methylsulfonyl)benzene in the solid state and its potential intermolecular interactions.

Scientific Research Applications

Environmental Degradation and Fate

Polyfluoroalkyl chemicals, which potentially include derivatives of 1,2-Difluoro-4-(methylsulfonyl)benzene, undergo microbial degradation resulting in perfluoroalkyl acids. Studies suggest that understanding the biodegradability and environmental fate of such precursors is crucial for assessing their impact and regulating their use (Liu & Avendaño, 2013).

Role in Organic Synthesis

Trifluoromethanesulfonic acid, related to the chemical functionalities of 1,2-Difluoro-4-(methylsulfonyl)benzene, is utilized in electrophilic aromatic substitution reactions and the synthesis of organic compounds. This highlights its importance in facilitating complex organic transformations (Kazakova & Vasilyev, 2017).

Water Treatment and Pollution Studies

Research on perfluorinated compounds (PFCs), potentially related to derivatives of 1,2-Difluoro-4-(methylsulfonyl)benzene, indicates challenges in their removal from wastewater and their persistence in the environment. The studies call for advanced treatment technologies and a better understanding of their biotransformation processes to mitigate their environmental impact (Arvaniti & Stasinakis, 2015).

Toxicological Assessments

Investigations into the developmental toxicity of perfluoroalkyl acids reveal the adverse effects of such compounds on reproductive and developmental indices in rodents. This research suggests potential human health risks associated with exposure to these chemicals and underscores the need for further toxicological studies (Lau, Butenhoff, & Rogers, 2004).

Bioaccumulation Studies

Studies on perfluorinated acids, including those that may arise from the degradation of 1,2-Difluoro-4-(methylsulfonyl)benzene, indicate their bioaccumulation potential. These findings highlight the environmental persistence and potential ecological risks posed by these substances, suggesting the need for regulatory scrutiny and environmental monitoring (Conder et al., 2008).

Mechanism of Action

The mechanism of action of “1,2-Difluoro-4-(methylsulfonyl)benzene” is not clear from the available information . It’s worth noting that the mechanism of action for a chemical compound often depends on the context in which it is used, such as in a chemical reaction or biological system.

Safety and Hazards

“1,2-Difluoro-4-(methylsulfonyl)benzene” is classified as a combustible solid . It does not have a flash point . The compound may cause harm if swallowed, inhaled, or if it comes into contact with skin . Therefore, appropriate safety measures should be taken while handling this compound.

properties

IUPAC Name

1,2-difluoro-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBJGJXMKCOHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382259
Record name 1,2-Difluoro-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-(methylsulfonyl)benzene

CAS RN

424792-57-4
Record name 1,2-Difluoro-4-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Difluoro-4-(methylsulfonyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of thionyl chloride (12.73 mL, 0.175 mol) and methanesulfonic acid (28.4 mL, 0.438 mol) was heated at reflux overnight and then cooled to 80° C. 1,2-Difluorobenzene (8.64 mL, 88 mmol) was and trifluoromethanesulfonic acid (0.675 mL, 8.8 mmol) were added dropwise. The reaction mixture was then heated at 120° C. for 3 h, cooled to room temperature and poured into ice-water (200 mL). The mixture was extracted three times with ethyl acetate and the combined organic extracts were dried (sodium sulfate), filtered, evaporated, and purified by flash chromatography, eluting with 15% ethyl acetate/hexanes, to give 1,2-difluoro-4-methanesulfonyl-benzene (9.98 g, 59%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 3.27 (s, 3H), 7.70-7.84 (m, 2H), 8.02-8.09 (m, 1H).
Quantity
12.73 mL
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
Quantity
8.64 mL
Type
reactant
Reaction Step Two
Quantity
0.675 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Difluoro-4-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1,2-Difluoro-4-(methylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1,2-Difluoro-4-(methylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1,2-Difluoro-4-(methylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1,2-Difluoro-4-(methylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1,2-Difluoro-4-(methylsulfonyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.